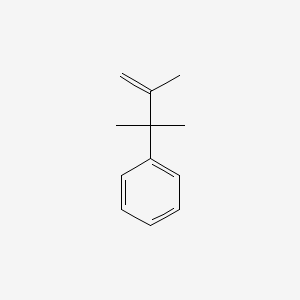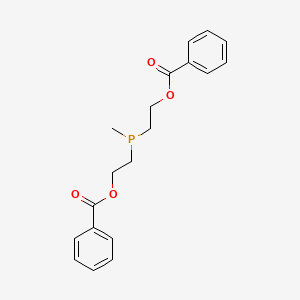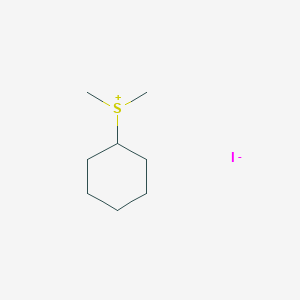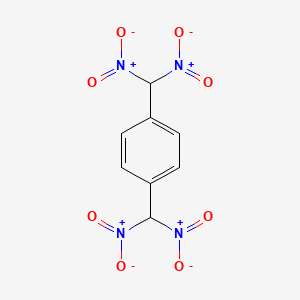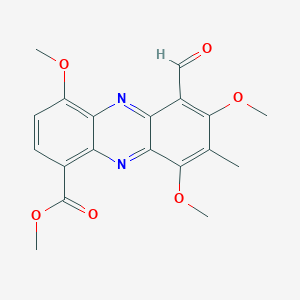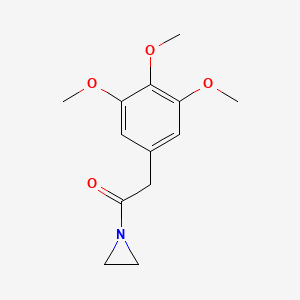
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone is an organic compound that features an aziridine ring attached to a phenyl group substituted with three methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be synthesized through a multi-step process involving the formation of the aziridine ring and subsequent attachment to the trimethoxyphenyl group. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate aziridine precursor under acidic or basic conditions to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (20-50°C)
Solvent: Common solvents like dichloromethane or ethanol
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include:
Reaction Scale: Large reactors with precise temperature and pressure control
Purification: Techniques like recrystallization, distillation, or chromatography
Safety: Handling of hazardous reagents and waste management
化学反応の分析
Types of Reactions: 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran
Substitution: Amines, thiols, in solvents like ethanol or water
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with new functional groups replacing the aziridine ring
科学的研究の応用
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify target molecules. This modification can alter the function of the target, leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: Covalent modification of enzyme active sites, leading to inhibition of enzyme activity.
Receptor Binding: Interaction with receptors, potentially modulating signal transduction pathways.
類似化合物との比較
1-(Aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone can be compared with other aziridine-containing compounds and trimethoxyphenyl derivatives. Similar compounds include:
1-(Aziridin-1-yl)-2-phenylethanone: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-(3,4,5-Trimethoxyphenyl)ethanamine: Contains an amine group instead of the aziridine ring, leading to different biological activities.
Uniqueness: The presence of both the aziridine ring and the trimethoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
15257-80-4 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-9(8-12(15)14-4-5-14)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
YSJUZRHMKVVAFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
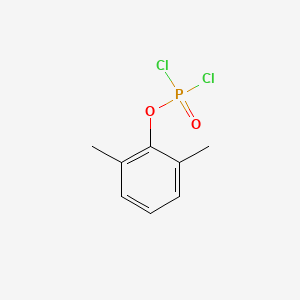
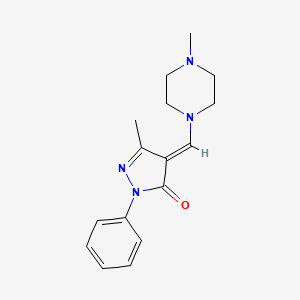
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
